molecular formula C8H17NO B1217078 Octanamide CAS No. 629-01-6

Octanamide

Cat. No.: B1217078
CAS No.: 629-01-6
M. Wt: 143.23 g/mol
InChI Key: LTHCSWBWNVGEFE-UHFFFAOYSA-N
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Description

It is a fatty amide resulting from the formal condensation of octanoic acid with ammonia . Octanamide is a white crystalline solid that is soluble in organic solvents and slightly soluble in water. It is commonly used in various industrial and research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Octanamide plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is involved in enzyme-catalyzed reactions where it acts as a substrate for amidases and other hydrolases. These enzymes catalyze the hydrolysis of this compound to octanoic acid and ammonia. Additionally, this compound can interact with proteins involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of fatty acids. It also impacts cell signaling pathways related to energy homeostasis and inflammation. In certain cell types, this compound has been observed to alter mitochondrial function, affecting cellular energy production and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain hydrolases, preventing the breakdown of fatty acids. It also interacts with transcription factors, influencing gene expression related to lipid metabolism and energy homeostasis. These interactions result in changes in cellular processes, such as fatty acid synthesis, degradation, and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly under acidic or basic conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity. In vitro studies have shown that prolonged exposure to this compound can lead to increased oxidative stress and changes in mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal impact on cellular function and overall health. At higher doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level leads to significant changes in cellular metabolism and gene expression. High doses of this compound can also result in adverse effects, such as increased oxidative stress and inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as amidases and hydrolases, which catalyze its hydrolysis to octanoic acid and ammonia. This compound also affects metabolic flux, influencing the levels of various metabolites involved in fatty acid synthesis and degradation. Additionally, this compound can interact with cofactors such as coenzyme A, playing a role in the activation and transport of fatty acids within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to lipid transport proteins, facilitating its movement across cell membranes and within cellular compartments. This compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its availability and activity within different tissues .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it influences lipid metabolism and energy production. This compound can also be directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications help regulate its activity and ensure its proper function within the cell .

Preparation Methods

Octanamide can be synthesized through several methods. One common synthetic route involves the reaction of octanoic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction typically occurs under reflux conditions with a suitable solvent such as tetrahydrofuran . Another method involves the use of octanoyl chloride, which reacts with ammonia to form this compound. Industrial production methods often involve the catalytic hydrogenation of octanenitrile to produce this compound .

Chemical Reactions Analysis

Octanamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form octanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield octylamine, typically using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the amide group is replaced by other functional groups.

Common reagents and conditions used in these reactions include strong acids, bases, and dehydrating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of octanamide and its derivatives often involves interactions with specific molecular targets. For example, certain this compound derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity . The molecular pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Octanamide can be compared with other fatty amides such as hexanamide, decanamide, and dodecanamide. These compounds share similar structural features but differ in the length of their carbon chains. This compound is unique due to its specific chain length, which influences its solubility, melting point, and reactivity . Compared to shorter-chain amides like hexanamide, this compound has higher melting and boiling points, making it more suitable for certain industrial applications .

Properties

IUPAC Name

octanamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHCSWBWNVGEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060862
Record name Octanamide
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Molecular Weight

143.23 g/mol
Source PubChem
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CAS No.

629-01-6
Record name Octanamide
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Record name Octanamide
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Record name Octanamide
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Record name Octanamide
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Record name Octanamide
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Record name Octanamide
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Synthesis routes and methods

Procedure details

135.03 g of Dimethyl Amine solution is charged at room temperature and cooled to 10±2° C., then Octanoyl Chloride obtained in EXAMPLE 4 is charged at 8 to 12° C. over a period of 2 hours, and the reaction mixture is stirred at 10 to 15° C. for 30 minutes and then stirred at room temperature for 1 hour and the upper organic layer is separated from lower aqueous layer and 29.80 g of Sodium Chloride (20% solution) is added to the organic layer. This organic layer is washed and 9.94 g of Sodium Sulphate is added to the organic layer to take up water, and the mixture is filtered to obtain crude Octanamide.
Quantity
135.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Octanamide?

A1: this compound has the molecular formula C8H17NO and a molecular weight of 143.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques. For instance, one study utilized 1H-NMR, 13C-NMR, IR, and MS spectra to confirm the structure of this compound and its synthesized analogues. []

Q3: Has this compound been investigated for its performance under specific conditions?

A4: Yes, researchers have studied the solubility of novel CO2-soluble pyridine derivatives containing this compound in supercritical carbon dioxide (Sc-CO2) at varying temperatures and pressures. [] Additionally, studies have examined the interfacial tension of this compound solutions in n-dodecane against water and nitric acid. []

Q4: What influences the stability of this compound in solution?

A5: Research indicates that the biotransformation of this compound to its corresponding homologous acid, octanoic acid, is a key factor affecting its stability and pharmacological activity. []

Q5: Does this compound possess any catalytic properties?

A6: While not a catalyst itself, N,N-Dimethyl this compound has been successfully employed as a 'catalytic' cosolvent in a biphasic continuous-flow system for efficient C-N cross-coupling reactions, leading to the synthesis of various biarylamines and even the API of Gleevec (Imatinib) without requiring solvent switches. []

Q6: How do structural modifications of this compound impact its biological activity?

A7: Studies investigating a series of short fatty acid amides, including this compound, revealed that the position of substituents on the aliphatic side chain significantly influences their biotransformation to homologous acids and, consequently, their anticonvulsant activity. For example, diisopropylacetamide and valnoctamide, with a substituted beta position, did not metabolize to their respective acids and exhibited different activity profiles compared to this compound. []

Q7: Are there other examples of structure-activity relationships in this compound derivatives?

A8: Yes, research on Oleoylethanolamide (OEA) analogues, which share structural similarities with this compound, demonstrated that modifications to the OEA structure resulted in varying affinities for PPARα, a molecular target for treating metabolic diseases, inflammation, and cancer. []

Q8: What strategies are employed to enhance the stability or solubility of this compound-related compounds?

A9: The use of phase modifiers plays a crucial role in preventing third-phase formation during the extraction of uranium and thorium with N,N-dialkyl aliphatic amides, including those containing this compound. Researchers have investigated various phase modifiers like di(n-hexyl)this compound (DHOA), isodecanol, and n-decanol to improve the solubility and stability of these extractants in organic phases. [, , ]

Q9: What is known about the metabolic fate of this compound in vivo?

A10: Studies on short fatty acid amides showed that this compound is rapidly metabolized to its corresponding acid, octanoic acid, after intravenous administration. This rapid metabolism resulted in undetectable plasma levels of this compound and contributed to its low anticonvulsant activity compared to other amides with slower metabolism. []

Q10: What analytical techniques are used to study this compound and its derivatives?

A10: Researchers employ various techniques, including:

  • Chromatographic methods: Reverse-phase high-performance liquid chromatography (HPLC) is used for the quantification of this compound derivatives in pharmaceutical formulations. []
  • Mass spectrometry: Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-ToF-MS) helps identify and characterize organic phase species formed during the extraction of thorium using this compound-based extractants. []
  • Spectroscopic methods: 1H-NMR, 13C-NMR, IR, and MS are valuable for structural confirmation. []

Q11: What is the environmental impact of using this compound-based compounds?

A12: One of the advantages of N,N-dialkyl aliphatic amides, including this compound derivatives, is their potential for eco-friendly applications. They exhibit complete incinerability, aligning with the CHON principle, and their degradation products are primarily carboxylic acids and secondary amines, which have minimal impact on the separation of uranium and plutonium from fission products. []

Q12: Are there any alternatives to this compound-based compounds in their respective applications?

A12: While this compound derivatives offer advantages in specific applications, researchers continuously explore alternatives:

  • Other extractants: Researchers are investigating other diglycolamide extractants, such as TODGA and T2EHDGA, as potential alternatives to this compound derivatives for actinide partitioning from high-level waste. [, , ]

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